molecular formula C16H21NO5 B14111361 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B14111361
M. Wt: 307.34 g/mol
InChI Key: NYNVKFQJJYOTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound characterized by its unique piperidine ring structure

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-2-phenyl-6-oxopiperidine-3-carboxylic acid: This compound lacks the additional methoxy group, which can affect its reactivity and biological activity.

    1-(2-Ethoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid: The ethoxy group can impart different chemical properties compared to the methoxy group.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-21-10-9-17-14(18)8-7-12(16(19)20)15(17)11-5-3-4-6-13(11)22-2/h3-6,12,15H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNVKFQJJYOTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.